![molecular formula C8H8N2O2 B1448346 furan-2-yl(1H-imidazol-2-yl)methanol CAS No. 1502768-59-3](/img/structure/B1448346.png)
furan-2-yl(1H-imidazol-2-yl)methanol
Overview
Description
“Furan-2-yl(1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O2. It is related to the class of compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “furan-2-yl(1H-imidazol-2-yl)methanol”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of “furan-2-yl(1H-imidazol-2-yl)methanol” can be represented by the InChI code: 1S/C8H6N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) .Chemical Reactions Analysis
The alcohols derived from “furan-2-yl(1H-imidazol-2-yl)methanol” can be converted into carbonyl compounds via the corresponding quaternary salts .Physical And Chemical Properties Analysis
The physical form of “furan-2-yl(1H-imidazol-2-yl)methanol” is solid, and it has a molecular weight of 162.15 .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of furan-2-yl(1H-imidazol-2-yl)methanol, is known for its broad range of chemical and biological properties . The derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antibacterial and Antioxidant Properties
Compounds containing imidazole and furan scaffolds have been synthesized and tested for their antibacterial and antioxidant properties . Thiazoles 3a and 8a showed the highest antibacterial activity against S. aureus and E. coli . Promising thiazoles 3a and 6a also showed the best antioxidant activities .
Antifungal Applications
Imidazole derivatives have been tested for their antifungal properties against strains like Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .
Single-Molecule Magnets
Materials prepared from (benzo [d]imidazol-2-yl)methanol, which is structurally similar to furan-2-yl(1H-imidazol-2-yl)methanol, include Co (II) cubane complexes that behave as single-molecule magnets .
Catalyst for Water Electro-Oxidation
Compounds derived from (benzo [d]imidazol-2-yl)methanol have been used as a cobalt catalyst for water electro-oxidation at neutral pH .
Fluorophores and Near-Infrared Dyes
Compounds derived from (benzo [d]imidazol-2-yl)methanol have been used to create red-emitting fluorophores with high quantum yields and near-infrared dyes with absorption maxima near 950 nm .
Cytotoxic and Apoptosis-Inducing Agents
Compounds derived from (benzo [d]imidazol-2-yl)methanol have shown cytotoxic and apoptosis-inducing properties .
Antimicrobial Activity
Prominent derivatives of (benzo [d]imidazol-2-yl)methanol have shown antimicrobial activity .
Mechanism of Action
Target of Action
Furan-2-yl(1H-imidazol-2-yl)methanol, also known as 5-hydroxymethylfuran-2-carbaldehyde, is a compound that has been studied for its potential biological activity It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are of interest both as the starting compounds in the synthesis of imidazole derivatives and as potentially biologically active compounds .
Mode of Action
The mode of action of furan-2-yl(1H-imidazol-2-yl)methanol involves its reaction with aliphatic 1,2-hydroxyamine oximes in methanol to form 4,5-dialkyl-substituted 2-(5-hydroxymethylfuran-5-yl)-1H-imidazol-1-ols . When refluxed in methanol in the presence of sodium methylate, it undergoes cyclization to form 4,5-dialkyl-2-(5-hydroxymethylfuran-2-yl)-1H-imidazol-1-oles .
Biochemical Pathways
The cyclization of α-furylnitrones in an alkaline medium results in the formation of 5-aryl(hetaryl)-2-(furan-2-yl)-1h-imidazol-1-oles .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability .
Result of Action
It’s known that imidazole derivatives have diverse biological activities . For instance, one of the compounds, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, demonstrated anticancer activity .
Action Environment
The compound’s reactivity in methanol suggests that the solvent environment can play a crucial role in its action .
properties
IUPAC Name |
furan-2-yl(1H-imidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPEZDBEOTHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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